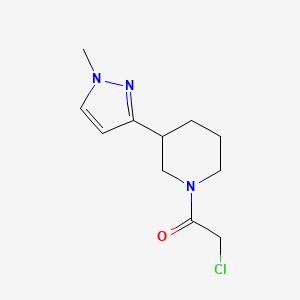

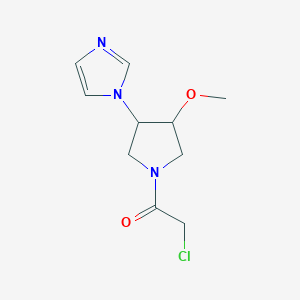

2-chloro-1-(3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)ethan-1-one

Overview

Description

The compound “2-chloro-1-(3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)ethan-1-one” is a complex organic molecule that contains a pyrazole ring and a piperidine ring. Pyrazole is a heterocyclic aromatic organic compound, a five-membered ring with two nitrogen atoms and three carbon atoms . Piperidine is a heterocyclic organic compound, a six-membered ring with one nitrogen atom and five carbon atoms .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Unfortunately, without specific data or an X-ray crystallography study, it’s challenging to provide an accurate molecular structure analysis .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its functional groups. Pyrazoles can undergo various reactions such as N-alkylation, N-acylation, and reactions at the 3-position carbon . Piperidines can undergo reactions like N-alkylation and ring-opening reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its structure. For instance, the presence of the polar pyrazole and piperidine rings might increase its solubility in polar solvents .Scientific Research Applications

Aurora Kinase Inhibition for Cancer Treatment

Compounds structurally related to 2-chloro-1-(3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)ethan-1-one have been studied for their potential as Aurora kinase inhibitors, which could be useful in treating cancer. These compounds inhibit Aurora A, a protein implicated in the mitotic processes of cell division, making them promising candidates for anti-cancer therapies (ロバート ヘンリー,ジェームズ, 2006).

Synthesis of Polyfunctional Pyrazolyl Substituted Pyridines

Research has shown the utility of related compounds in the facile one-pot syntheses of new polyfunctional pyrazolyl substituted and pyrazolofused pyridines. These synthesized compounds have potential applications in developing new materials with unique chemical properties (F. Latif, E. A. E. Rady, Dietrich Döupp, 2003).

Fungicidal and Antiviral Activities

The synthesis and biological activity evaluation of a compound closely related to the query molecule revealed good fungicidal and antiviral activities, suggesting potential use in developing new antiviral agents (Li et al., 2015).

Molecular Structure Studies for Drug Development

Research into related compounds has contributed to the understanding of molecular structures, which is crucial for drug development. Studies have included crystal structure analysis, computational studies, and biological activity assessments, aiding in the design of molecules with desired pharmacological profiles (Li-qun Shen et al., 2012).

Chemical Sensing Applications

Another area of application is the development of chemical sensors. Compounds with similar structures have been used to create colorimetric fluorescent probes for the selective detection of metal ions such as Zn2+, demonstrating the potential for environmental monitoring and biomedical diagnostics (G. Kasirajan et al., 2017).

Mechanism of Action

Target of action

The compound contains a pyrazole ring, which is a common feature in many biologically active molecules. Pyrazole derivatives have been reported to exhibit a wide range of biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor activities .

Mode of action

For example, some pyrazole derivatives have been found to inhibit the activity of certain enzymes, leading to therapeutic effects .

Biochemical pathways

Without specific information on this compound, it’s difficult to determine the exact biochemical pathways it might affect. Given the biological activities associated with other pyrazole derivatives, it’s possible that this compound could influence a variety of biochemical processes .

Result of action

The molecular and cellular effects of this compound would depend on its specific targets and mode of action. As mentioned, pyrazole derivatives can have a wide range of effects due to their ability to interact with various biological targets .

properties

IUPAC Name |

2-chloro-1-[3-(1-methylpyrazol-3-yl)piperidin-1-yl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16ClN3O/c1-14-6-4-10(13-14)9-3-2-5-15(8-9)11(16)7-12/h4,6,9H,2-3,5,7-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGWZRWNPYMOHMA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC(=N1)C2CCCN(C2)C(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(9-Hydroxy-6-oxa-2-azaspiro[4.5]decan-2-yl)acetic acid](/img/structure/B1478020.png)

![1-(9-Methoxy-6-oxa-2-azaspiro[4.5]decan-2-yl)-2-(methylamino)ethan-1-one](/img/structure/B1478021.png)

![2-(4-Hydroxy-1-oxa-8-azaspiro[5.5]undecan-8-yl)acetic acid](/img/structure/B1478022.png)

![2-(9-Methoxy-6-oxa-2-azaspiro[4.5]decan-2-yl)ethan-1-amine](/img/structure/B1478023.png)

![3-Amino-1-(4-hydroxy-1-oxa-8-azaspiro[5.5]undecan-8-yl)propan-1-one](/img/structure/B1478024.png)

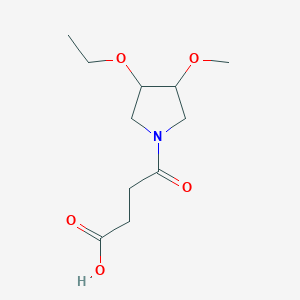

![3-Amino-1-(9-hydroxy-6-oxa-2-azaspiro[4.5]decan-2-yl)propan-1-one](/img/structure/B1478032.png)

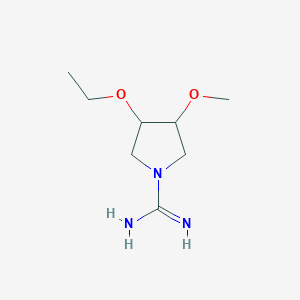

![9-Methoxy-6-oxa-2-azaspiro[4.5]decane-2-carboximidamide](/img/structure/B1478033.png)

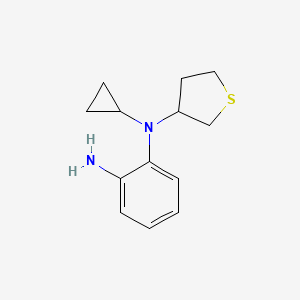

![9-Methoxy-6-oxa-2-azaspiro[4.5]decan-2-amine](/img/structure/B1478034.png)